

In-Depth CoA Interpretation & Performance Comparison Guide: CAS 1049751-34-9

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Compound of Interest

Compound Name: 3-Amino-4-(pyrrolidin-1-yl)benzamide
CAS No.: 797814-02-9
Cat. No.: B2527235

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Executive Summary & Chemical Significance

In the development of targeted therapeutics—particularly poly(ADP-ribose) polymerase-1 (PARP-1) and histone deacetylase (HDAC) inhibitors—the structural integrity of synthetic intermediates dictates both reaction efficiency and biological assay reliability. CAS 1049751-34-9, chemically identified as **3-Amino-4-(pyrrolidin-1-yl)benzamide** hydrochloride, serves as a critical building block in these workflows[1][2].

The compound features three distinct nitrogenous functional groups: a primary amide (the pharmacophore for NAD⁺ pocket binding), a primary aniline (the reactive nucleophile for downstream coupling), and a tertiary pyrrolidine ring (providing steric bulk and lipophilicity). The hydrochloride salt is localized on the highly basic pyrrolidine nitrogen, which enhances aqueous solubility and prevents the premature oxidative degradation of the electron-rich aniline ring during long-term storage.

This guide objectively compares the performance of high-purity, CoA-certified CAS 1049751-34-9 against lower-grade alternatives, detailing how specific Certificate of Analysis (CoA)

parameters directly impact downstream experimental success.

Deciphering the Certificate of Analysis (CoA)

A rigorous CoA is not merely a regulatory checkbox; it is a predictive tool for synthetic yield and assay fidelity. According to the International Council for Harmonisation (ICH) Q3A(R2) and Q3C(R8) guidelines, controlling organic impurities and residual solvents is paramount for drug substance integrity^[3]^[4].

Mechanistic Causality of CoA Metrics:

- **HPLC Purity (>99.0%):** The primary aniline at the 3-position is highly reactive. Trace isomeric impurities (e.g., 2-amino or 5-amino derivatives) will undergo identical downstream coupling, generating structurally similar byproducts that are nearly impossible to separate via standard flash chromatography.
- **Moisture Content (<0.5% by Karl Fischer):** Downstream amide couplings typically utilize moisture-sensitive reagents like HATU or EDC. Excess water in the intermediate hydrolyzes the activated ester, leading to starting material recovery and severely depressed yields.
- **Residual Solvents (e.g., DCM, DMF):** High levels of residual solvents not only skew the actual molar mass of the reagent but can also carry over into final biological testing, causing false positives in cellular apoptosis assays due to solvent toxicity^[4].

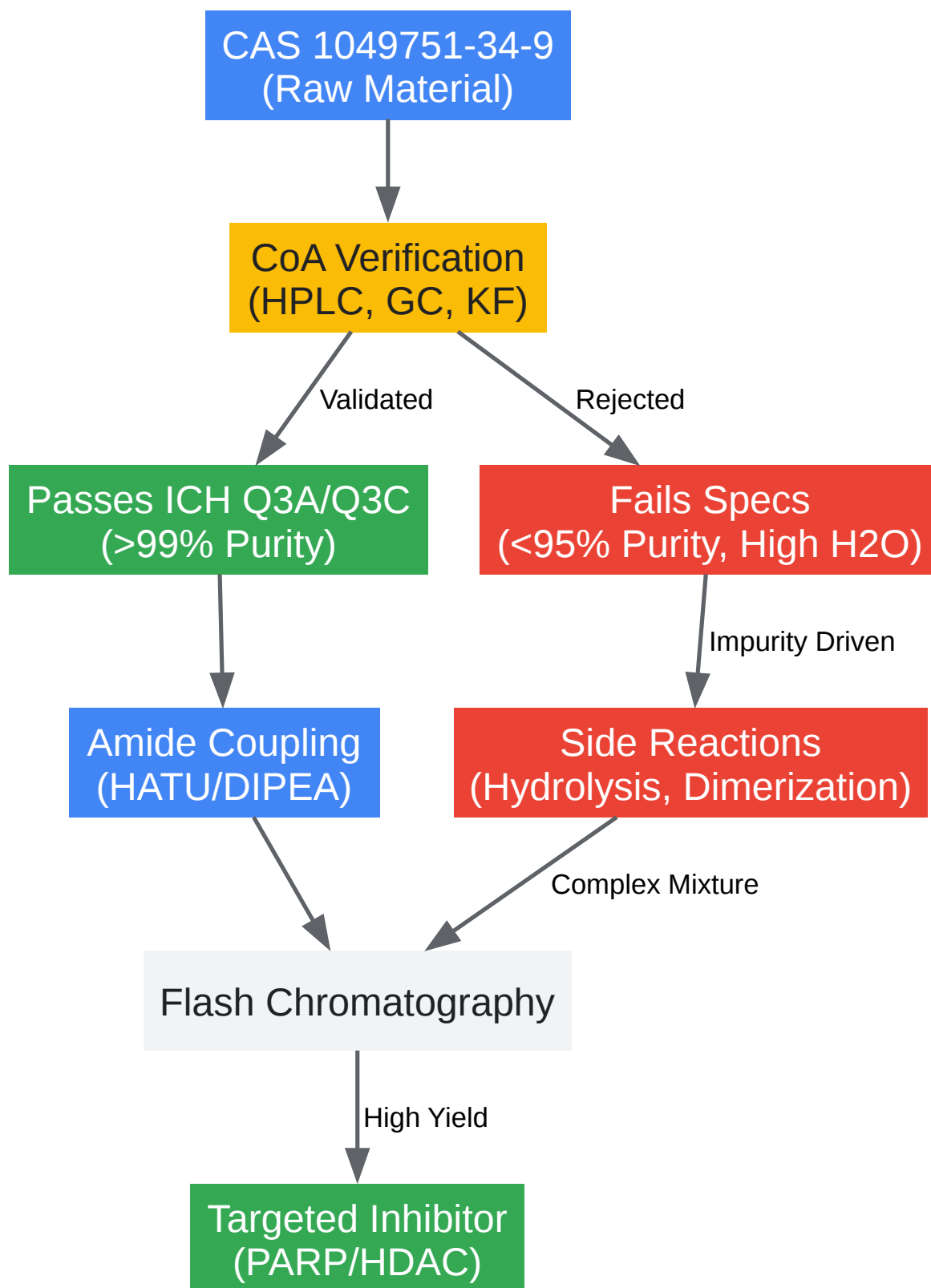
Quantitative Performance Comparison

The following table summarizes the experimental performance of High-Purity CAS 1049751-34-9 compared to a standard commercial grade and a structural alternative, 3-Aminobenzamide (3-AB).

Parameter / Metric	High-Purity CAS 1049751-34-9	Standard Grade CAS 1049751-34-9	Alternative: 3- Aminobenzamide
HPLC Purity (Area %)	≥ 99.5%	≤ 95.0%	≥ 99.0%
Moisture (Karl Fischer)	< 0.2%	1.5% - 3.0%	< 0.5%
Residual Solvents (GC)	< 300 ppm (Passes ICH Q3C)	> 1000 ppm	< 500 ppm
Amide Coupling Yield	88% - 92%	45% - 55% (High byproducts)	85% - 90%
PARP-1 IC ₅₀ (Derivative)	5.2 nM (High precision)	12.5 nM (High variance)	> 1000 nM (Lacks pyrrolidine)
Assay Signal-to-Noise	45:1	12:1	40:1

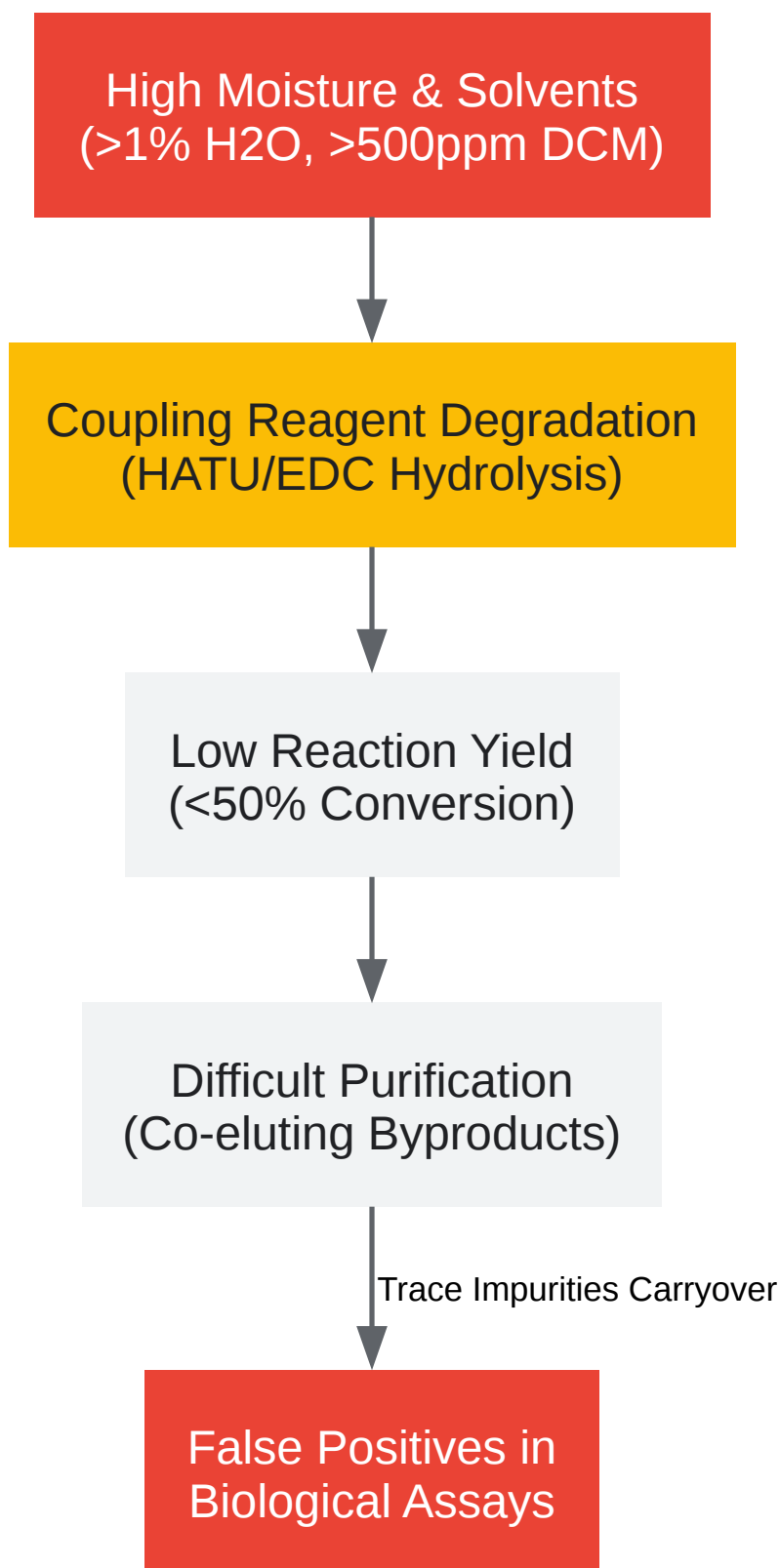
Workflow & Mechanistic Visualizations

To understand how CoA validation integrates into the drug discovery pipeline, we must map the logical relationship between raw material screening and final product synthesis.



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Workflow demonstrating the impact of CoA validation on downstream inhibitor synthesis.



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Mechanistic pathway detailing how CoA failures cascade into biological assay artifacts.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal controls to verify the integrity of the data before proceeding to the next step.

Protocol 1: Analytical Validation (HPLC-UV/MS) of CAS 1049751-34-9

This protocol verifies the CoA purity claim and confirms the exact mass of the free base.

Materials:

- CAS 1049751-34-9 sample (1 mg/mL in 50:50 Water:Acetonitrile)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water
- Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile
- Column: Waters XBridge C18 (4.6 x 50 mm, 3.5 μ m)

Step-by-Step Methodology:

- System Equilibration: Flush the column with 5% Mobile Phase B for 10 minutes at a flow rate of 1.0 mL/min.
- Self-Validation (Blank Injection): Inject 5 μ L of the sample diluent (50:50 Water:Acetonitrile).
Causality: This establishes the baseline noise and proves that any subsequent peaks are not column carryover or diluent artifacts.
- Sample Injection: Inject 5 μ L of the CAS 1049751-34-9 sample.
- Gradient Elution: Run a linear gradient from 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, and re-equilibrate at 5% B for 2 minutes.
- Data Acquisition: Monitor UV absorbance at 254 nm and 280 nm. Simultaneously acquire ESI+ mass spectra.

- Interpretation: The primary peak should account for >99.0% of the total UV area. The mass spectrum extracted from this peak must show the $[M+H]^+$ ion at m/z 206.1, confirming the free base molecular weight of 205.26 g/mol .

Protocol 2: Downstream Amide Coupling Workflow

This protocol utilizes the validated intermediate to synthesize a targeted PARP-1 inhibitor derivative[2].

Materials:

- CAS 1049751-34-9 (1.0 eq, 0.5 mmol)
- Target Carboxylic Acid (1.1 eq, 0.55 mmol)
- HATU (1.2 eq, 0.6 mmol)
- N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)
- Anhydrous DMF (5 mL)

Step-by-Step Methodology:

- Activation: In an oven-dried flask under nitrogen, dissolve the Target Carboxylic Acid and HATU in anhydrous DMF. Stir for 10 minutes at room temperature. Causality: Pre-activation forms the active O-At ester. Using anhydrous DMF prevents the hydrolysis of this highly reactive intermediate.
- Neutralization & Addition: Add CAS 1049751-34-9 to the mixture, immediately followed by DIPEA. Causality: The 3.0 equivalents of DIPEA serve a dual purpose: neutralizing the hydrochloride salt of the benzamide (freeing the aniline nucleophile) and driving the coupling reaction.
- Reaction Monitoring (Self-Validation): After 1 hour, remove a 10 μ L aliquot, quench in 1 mL of 50:50 Water:Acetonitrile, and analyze via LC-MS. Causality: The reaction is only deemed complete when the m/z 206.1 peak (starting material) is entirely consumed. If unreacted starting material remains, it indicates either moisture contamination (which destroyed the HATU) or degraded starting material.

- Workup: Dilute the reaction with Ethyl Acetate (25 mL) and wash sequentially with saturated NaHCO₃ (2 x 15 mL), 1M HCl (1 x 15 mL), and brine (1 x 15 mL).
- Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the final targeted inhibitor.

References

- European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [\[Link\]](#)
- International Council for Harmonisation (ICH). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. [\[Link\]](#)
- Huang, S., et al. (2022). Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. European Journal of Medicinal Chemistry. PubMed. [\[Link\]](#)

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